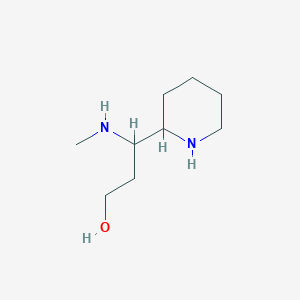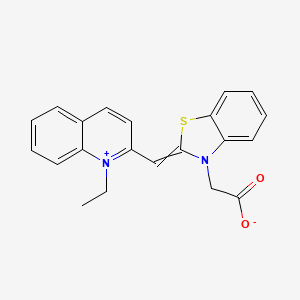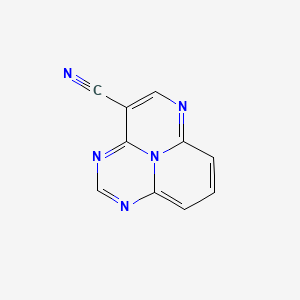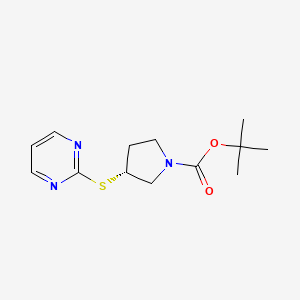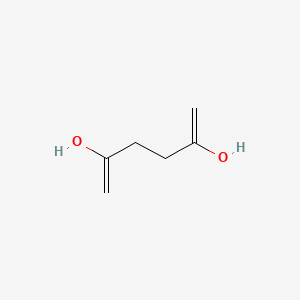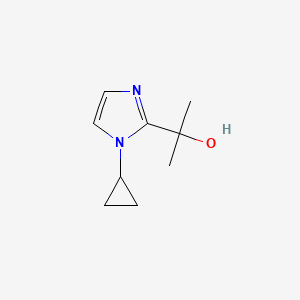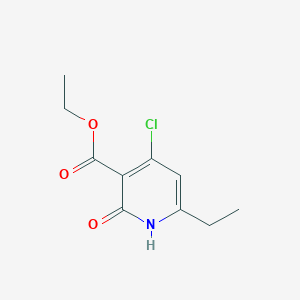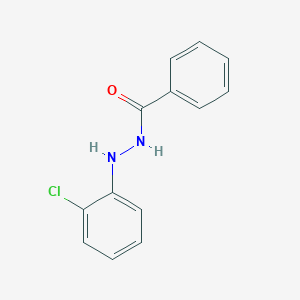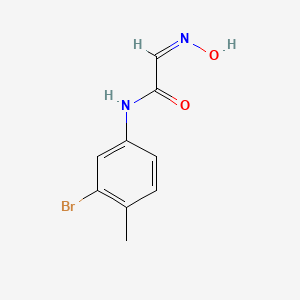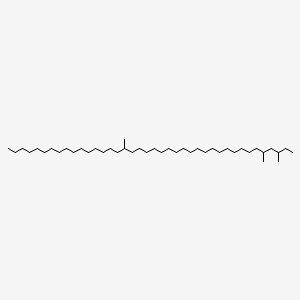
3,5,24-Trimethyltetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5,24-Trimethyltetracontane is a hydrocarbon compound with the molecular formula C43H88. It is a member of the alkane family, characterized by its long carbon chain and the presence of three methyl groups at the 3rd, 5th, and 24th positions. This compound is known for its high molecular weight and unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,24-Trimethyltetracontane typically involves the alkylation of tetracontane with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the methylation process. The reaction conditions often include elevated temperatures and pressures to ensure complete methylation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors where tetracontane is subjected to methylation using similar catalysts and conditions as in laboratory synthesis. The process is
Properties
CAS No. |
55162-61-3 |
|---|---|
Molecular Formula |
C43H88 |
Molecular Weight |
605.2 g/mol |
IUPAC Name |
3,5,24-trimethyltetracontane |
InChI |
InChI=1S/C43H88/c1-6-8-9-10-11-12-13-14-19-22-25-28-31-34-37-42(4)38-35-32-29-26-23-20-17-15-16-18-21-24-27-30-33-36-39-43(5)40-41(3)7-2/h41-43H,6-40H2,1-5H3 |
InChI Key |
DODFNNITPNHMKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCCC(C)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


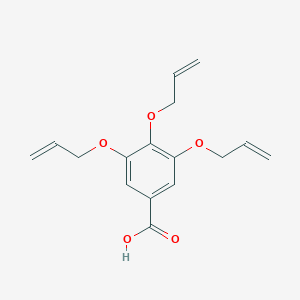
![Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13971572.png)
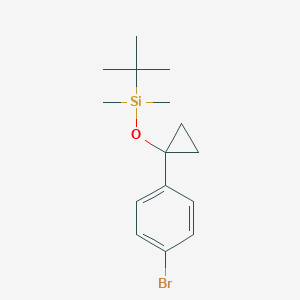
![(2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid](/img/structure/B13971583.png)
